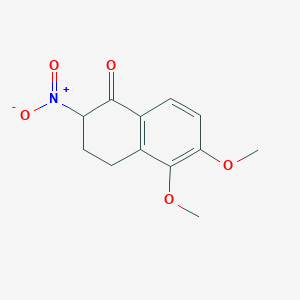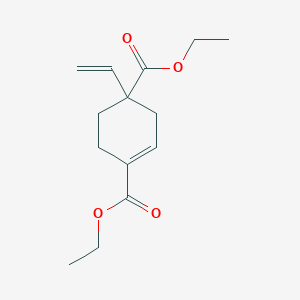
1-Formylpiperidine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formylpiperidine-2,6-dicarboxylic acid is a heterocyclic compound that belongs to the class of piperidines. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and two carboxylic acid groups (-COOH) at the 2 and 6 positions of the piperidine ring. It is a derivative of piperidine-2,6-dicarboxylic acid and has significant applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Formylpiperidine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the formylation of piperidine-2,6-dicarboxylic acid. This can be achieved using formic acid or formic acid derivatives under acidic conditions. Another method involves the oxidation of piperidine-2,6-dicarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Formylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Piperidine-2,6-dicarboxylic acid.
Reduction: 1-Hydroxymethylpiperidine-2,6-dicarboxylic acid.
Substitution: Esters or amides of piperidine-2,6-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Formylpiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-formylpiperidine-2,6-dicarboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2,6-dicarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylpiperidine: Contains only the formyl group without the carboxylic acid groups, limiting its applications in coordination chemistry.
Pyridine-2,6-dicarboxylic acid: Contains a nitrogen atom in the ring but lacks the formyl group, leading to different chemical properties.
Uniqueness
1-Formylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61009-75-4 |
|---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
1-formylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
HGXPLFJJUMBXRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C(C1)C(=O)O)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)

![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)



![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)


![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
